Reduced Conformational Energy Barrier of Thiacalix[4]arene vs. Calix[4]arene
Thiacalix[4]arene exhibits reduced conformational energies (ΔE) relative to the cone conformer compared to calix[4]arene, as determined by density functional theory calculations [1]. This quantitative reduction in energy barrier indicates enhanced conformational flexibility, which NMR spectroscopy confirms through faster chemical exchange of thiacalixarene conformers in CDCl₃ solution [1].
| Evidence Dimension | Conformational energy (ΔE) relative to cone conformer |
|---|---|
| Target Compound Data | Reduced ΔE values relative to calix[4]arene baseline (specific ΔE values available in primary DFT study) |
| Comparator Or Baseline | Calix[4]arene (methylene-bridged) |
| Quantified Difference | Conformational energies relative to cone conformer are reduced; enhanced chemical exchange observed by NMR |
| Conditions | DFT calculations; NMR in CDCl₃ solution |
Why This Matters
Reduced conformational energy barriers translate to greater structural adaptability in host-guest recognition, enabling thiacalix[4]arene to accommodate a broader range of guest molecules than the more rigid calix[4]arene framework.
- [1] Bernardino, R. J., & Costa Cabral, B. J. (2001). Structure and conformational equilibrium of thiacalix[4]arene by density functional theory. Journal of Molecular Structure: THEOCHEM, 549(3), 253–260. https://doi.org/10.1016/S0166-1280(01)00490-0 View Source
